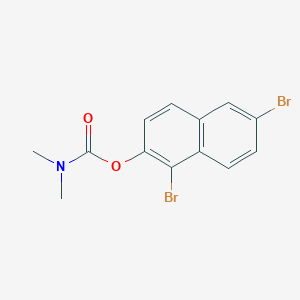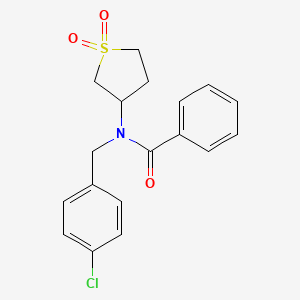
1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-ジブロモナフタレン-2-イル N,N-ジメチルカルバメートは、分子式C13H11Br2NO2を持つ有機化合物です。これは、多環芳香族炭化水素であるナフタレンの誘導体であり、臭素とカルバメート官能基を含んでいます。
製造方法
合成ルートと反応条件
1,6-ジブロモナフタレン-2-イル N,N-ジメチルカルバメートの合成は、通常、ナフタレン誘導体の臭素化に続いてカルバメート形成が行われます。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下、1,6-ジブロモナフタレンとN,N-ジメチルカルバモイルクロリドを反応させることです。反応は、カルバメート基の加水分解を防ぐために、無水条件下で行われます。
工業的製造方法
この化合物の工業的製造には、同様の合成ルートが用いられる場合がありますが、より大規模に行われます。連続フローリアクターと自動化システムを使用すると、製造プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の製品が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate typically involves the bromination of naphthalene derivatives followed by carbamate formation. One common method involves the reaction of 1,6-dibromonaphthalene with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
反応の種類
1,6-ジブロモナフタレン-2-イル N,N-ジメチルカルバメートは、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤に置換される可能性があります。
酸化反応: ナフタレン環は、キノンまたはその他の酸素化誘導体を形成するために酸化される可能性があります。
還元反応: 臭素原子は、対応するナフタレン誘導体を形成するために還元される可能性があります。
一般的な試薬と条件
置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中のナトリウムメトキシドまたはカリウムチオレートなどの試薬が一般的に使用されます。
酸化: 酸性または塩基性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 無水溶媒中で、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。
生成される主な生成物
置換: 置換されたナフタレン誘導体の形成。
酸化: ナフトキノンまたはその他の酸素化生成物の形成。
還元: 脱ハロゲン化されたナフタレン誘導体の形成。
科学研究における用途
1,6-ジブロモナフタレン-2-イル N,N-ジメチルカルバメートは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性が調査されています。
医学: 抗癌作用や抗菌作用など、潜在的な治療効果が検討されています。
工業: ポリマーやコーティングなどの先端材料の開発に利用されています。
科学的研究の応用
1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
1,6-ジブロモナフタレン-2-イル N,N-ジメチルカルバメートの作用機序は、特定の分子標的との相互作用に関与しています。臭素原子とカルバメート基は、タンパク質や酵素の求核部位と共有結合を形成し、その活性を阻害または修飾する可能性があります。ナフタレン環は、DNAにインターカレーションして、その複製と転写プロセスに影響を与えることもできます。
類似の化合物との比較
類似の化合物
1,6-ジブロモナフタレン: カルバメート基がなく、特定の生化学的用途では反応性が低くなっています。
2,6-ジブロモナフタレン-1-イル N,N-ジメチルカルバメート: 異性体であり、反応性と生物学的活性が異なります。
1,6-ジクロロナフタレン-2-イル N,N-ジメチルカルバメート: 臭素ではなく塩素を含んでおり、化学的および生物学的特性が異なります。
独自性
1,6-ジブロモナフタレン-2-イル N,N-ジメチルカルバメートは、臭素原子とカルバメート基の両方が存在することによって独自性があり、明確な反応性と生物学的活性を付与しています。さまざまな化学反応を起こし、生物学的標的と相互作用する能力により、研究および産業用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1,6-Dibromonaphthalene: Lacks the carbamate group, making it less reactive in certain biochemical applications.
2,6-Dibromonaphthalen-1-yl N,N-dimethylcarbamate: Positional isomer with different reactivity and biological activity.
1,6-Dichloronaphthalen-2-yl N,N-dimethylcarbamate: Contains chlorine instead of bromine, leading to different chemical and biological properties.
Uniqueness
1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate is unique due to the presence of both bromine atoms and the carbamate group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C13H11Br2NO2 |
|---|---|
分子量 |
373.04 g/mol |
IUPAC名 |
(1,6-dibromonaphthalen-2-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H11Br2NO2/c1-16(2)13(17)18-11-6-3-8-7-9(14)4-5-10(8)12(11)15/h3-7H,1-2H3 |
InChIキー |
VQPLPUPLGWYUIL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)

![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12133089.png)
